5-Iodo-8-quinolinol
Overview
Description
Synthesis Analysis
The synthesis of 5-Iodo-8-quinolinol involves halogenation reactions where the iodine atom is introduced into the quinoline nucleus. A specific example is the synthesis of 5-alkyl-8-quinolinol, which aims to produce derivatives that are more soluble in organic solvents compared to unsubstituted versions, indicating the versatility in modifying the 8-quinolinol core for varied applications (Soulounganga, Gerardin, & Loubinoux, 2000).
Molecular Structure Analysis
The molecular structure of 5-Iodo-8-quinolinol derivatives has been extensively studied using techniques like X-ray crystallography. For instance, the crystal and molecular structure of closely related compounds, such as 5-chloro-7-iodo-8-quinolinol, reveals that these molecules are nearly planar and form dimers held together by hydrogen bonds in the crystal lattice, indicating the importance of halogen atoms in influencing molecular packing and interactions (Kashino & Haisa, 1973).
Chemical Reactions and Properties
5-Iodo-8-quinolinol participates in a variety of chemical reactions due to its reactive iodine atom and the hydroxy group. It acts as a precursor for the synthesis of complex molecules, such as 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines, through iodine-mediated electrophilic and regioselective ring closure reactions, showcasing its role in constructing heterocyclic compounds with potential applications in material science and biology (Verma, Shukla, Singh, & Rustagi, 2011).
properties
IUPAC Name |
5-iodoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQZNPQQZDQDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157344 | |
Record name | 5-Iodo-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-8-quinolinol | |
CAS RN |
13207-63-1 | |
Record name | 5-Iodo-8-quinolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-5-iodoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Iodo-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.